molecular formula C7H2F2N2O3 B2730331 1,2-Difluoro-4-isocyanato-5-nitrobenzene CAS No. 1249838-16-1

1,2-Difluoro-4-isocyanato-5-nitrobenzene

Cat. No.: B2730331
CAS No.: 1249838-16-1
M. Wt: 200.101
InChI Key: UZWGWEILROMHKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-isocyanato-5-nitrobenzene typically involves the nitration of 1,2-difluorobenzene followed by the introduction of the isocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then treated with phosgene or a similar reagent to introduce the isocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also crucial due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-isocyanato-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Difluoro-4-isocyanato-5-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the development of probes and labels for biological studies.

    Medicine: Potential use in drug discovery and development due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-isocyanato-5-nitrobenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, making it useful in cross-linking reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-4-isocyanato-5-nitrobenzene is unique due to the presence of both isocyanate and nitro groups on the same benzene ring, providing a combination of reactivity and stability that is valuable in various research and industrial applications .

Properties

IUPAC Name

1,2-difluoro-4-isocyanato-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O3/c8-4-1-6(10-3-12)7(11(13)14)2-5(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWGWEILROMHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249838-16-1
Record name 1,2-difluoro-4-isocyanato-5-nitrobenzene
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